9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate
Overview
Description
9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate is an organic compound with the empirical formula C16H13NaO5S · H2O. It is a light yellow powder and is known for its use as an ionic dye and photosensitive material in photovoltaic systems based on aqueous soft gel materials . This compound is also utilized as a fluorigenic reagent in the fluorimetric estimation of various pharmaceutical compounds .
Preparation Methods
The synthesis of 9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate typically involves the sulfonation of 9,10-dimethoxyanthracene. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate involves its role as a fluorigenic reagent. It forms ion pairs with amine-containing compounds, which can then be detected fluorometrically. This interaction is crucial for its application in the analysis of various pharmaceutical compounds .
Comparison with Similar Compounds
Similar compounds to 9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate include:
Anthraquinone-2-sulfonic acid sodium salt monohydrate: Another sulfonated anthracene derivative used in similar applications.
Sodium 2-naphthalenesulfonate: Used in various industrial applications, including as a dispersant.
Sodium anthraquinone-2-sulfonate: Employed in the production of hydrogen peroxide.
The uniqueness of this compound lies in its dual role as both a photosensitive material and a fluorigenic reagent, making it versatile for applications in both photovoltaic systems and analytical chemistry .
Properties
IUPAC Name |
sodium;9,10-dimethoxyanthracene-2-sulfonate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5S.Na.H2O/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;;/h3-9H,1-2H3,(H,17,18,19);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXAGKVEVBJNRP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635509 | |
Record name | Sodium 9,10-dimethoxyanthracene-2-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207233-92-9 | |
Record name | Sodium 9,10-dimethoxyanthracene-2-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-Dimethoxy-2-anthracenesulfonic acid monohydrate sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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